H-Trp-Arg-OH.TFA H-Trp-Arg-OH.TFA
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807831
InChI: InChI=1S/C17H24N6O3.C2HF3O2/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;3-2(4,5)1(6)7/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);(H,6,7)/t12-,14-;/m0./s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C19H25F3N6O5
Molecular Weight: 474.4 g/mol

H-Trp-Arg-OH.TFA

CAS No.:

Cat. No.: VC13807831

Molecular Formula: C19H25F3N6O5

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

H-Trp-Arg-OH.TFA -

Specification

Molecular Formula C19H25F3N6O5
Molecular Weight 474.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C17H24N6O3.C2HF3O2/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;3-2(4,5)1(6)7/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);(H,6,7)/t12-,14-;/m0./s1
Standard InChI Key MRDGTPSUBRXWRW-KYSPHBLOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

H-Trp-Arg-OH.TFA is a dipeptide derivative in which the C-terminal arginine residue is associated with trifluoroacetic acid. The IUPAC name, (2S)2[[(2S)2amino3(1Hindol3yl)propanoyl]amino]5(diaminomethylideneamino)pentanoicacid;2,2,2trifluoroaceticacid(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid, reflects its stereochemistry and functional groups. The indole moiety of tryptophan and the guanidinium group of arginine contribute to its amphipathic nature, enabling interactions with both hydrophobic and charged biological targets.

Molecular and Stereochemical Features

The compound’s molecular structure is characterized by:

  • Tryptophan residue: Provides aromaticity and hydrophobicity via its indole side chain.

  • Arginine residue: Introduces a positively charged guanidinium group at physiological pH, critical for electrostatic interactions.

  • TFA counterion: Enhances solubility in organic solvents during synthesis and purification .

The stereochemical configuration (S) at both alpha carbons ensures biological compatibility, as naturally occurring amino acids are L-enantiomers. The canonical SMILES string C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O\text{C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O} encodes its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H25F3N6O5\text{C}_{19}\text{H}_{25}\text{F}_{3}\text{N}_{6}\text{O}_{5}
Molecular Weight474.4 g/mol
IUPAC Name(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
CAS Number165430945
SolubilityEnhanced by TFA in polar solvents

Synthesis and Purification Strategies

The synthesis of H-Trp-Arg-OH.TFA employs SPPS, a method optimized for incorporating arginine and tryptophan residues while managing side-chain reactivity. Recent advances in minimal-protection SPPS (MP-SPPS) have enabled the use of green solvents and carbodiimide coupling agents, improving sustainability .

Role of Trifluoroacetic Acid

TFA serves dual roles:

  • Deprotection: Cleaves tert-butoxycarbonyl (Boc) and other acid-labile protecting groups from amino acid side chains.

  • Solubilization: Lowers aggregation propensity, particularly for arginine-rich peptides prone to β-sheet formation .

In a typical protocol, Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH are sequentially coupled to a resin using Oxyma Pure and diisopropylcarbodiimide (DIC). TFA-mediated cleavage releases the peptide while protonating the arginine side chain, forming the TFA salt .

Challenges in Arginine-Rich Peptide Synthesis

Arginine’s guanidinium group poses synthetic challenges due to:

  • Charge repulsion: Hinders coupling efficiency; addressed using potent activators like PyBOP .

  • Side reactions: Minimized by coupling at lower temperatures (0–4°C) and using pseudo-proline dipeptides to reduce aggregation .

PeptideMIC (E. coli)Key ResiduesSource
Tritrp–Agb2–4 µMShort-chain Arg
Tritrp–Lys16 µMLys
ATWLPPR (TFA)8 µMArg, Trp

Membrane Permeabilization Studies

Fluorescence assays using lipid vesicles demonstrate that arginine-rich peptides induce rapid dye leakage, correlating with their charge density and hydrophobic surface area . H-Trp-Arg-OH.TFA’s compact structure may facilitate deeper membrane insertion compared to longer peptides.

Applications in Peptide Research

Building Block for Complex Peptides

H-Trp-Arg-OH.TFA serves as a precursor for synthesizing larger AMPs and receptor-targeted peptides. Its TFA salt form improves solubility in coupling reactions, enabling efficient ligation .

Protease Stability Studies

Modifying arginine’s side chain length (e.g., using diaminopropionic acid) enhances resistance to trypsin, a protease that cleaves at arginine and lysine residues . Such modifications could be applied to H-Trp-Arg-OH.TFA to optimize stability.

Stability and Solubility Considerations

Impact of TFA on Physicochemical Properties

While TFA enhances solubility, it can destabilize α-helical structures in aqueous solutions. Dialysis or lyophilization is often required to remove excess TFA before biological assays.

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